molecular formula C27H23N3O3S B11128521 2-(6-Phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)phenyl (2,4,6-trimethylphenoxy)acetate

2-(6-Phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)phenyl (2,4,6-trimethylphenoxy)acetate

Cat. No.: B11128521
M. Wt: 469.6 g/mol
InChI Key: GKEOSQAAEZOYQV-UHFFFAOYSA-N
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Description

2-{6-PHENYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL}PHENYL 2-(2,4,6-TRIMETHYLPHENOXY)ACETATE is a complex organic compound that features a unique combination of triazole, thiazole, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{6-PHENYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL}PHENYL 2-(2,4,6-TRIMETHYLPHENOXY)ACETATE typically involves multi-step organic reactions. The process begins with the preparation of the triazole and thiazole rings, which are then coupled with phenyl groups under controlled conditions. Common reagents used in these reactions include phenylhydrazine, thiourea, and various catalysts to facilitate the formation of the desired rings.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{6-PHENYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL}PHENYL 2-(2,4,6-TRIMETHYLPHENOXY)ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{6-PHENYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL}PHENYL 2-(2,4,6-TRIMETHYLPHENOXY)ACETATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-{6-PHENYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL}PHENYL 2-(2,4,6-TRIMETHYLPHENOXY)ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Trimethoxyphenylsilane: An organosilicon compound with similar structural features.

    Phenyltrimethoxysilane: Another organosilicon compound used in similar applications.

Uniqueness

2-{6-PHENYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL}PHENYL 2-(2,4,6-TRIMETHYLPHENOXY)ACETATE is unique due to its combination of triazole, thiazole, and phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H23N3O3S

Molecular Weight

469.6 g/mol

IUPAC Name

[2-(6-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)phenyl] 2-(2,4,6-trimethylphenoxy)acetate

InChI

InChI=1S/C27H23N3O3S/c1-17-13-18(2)25(19(3)14-17)32-15-24(31)33-23-12-8-7-11-21(23)26-28-27-30(29-26)22(16-34-27)20-9-5-4-6-10-20/h4-14,16H,15H2,1-3H3

InChI Key

GKEOSQAAEZOYQV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCC(=O)OC2=CC=CC=C2C3=NN4C(=CSC4=N3)C5=CC=CC=C5)C

Origin of Product

United States

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